3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound . It is related to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The ring is saturated and contains a nitrogen atom . The molecule also contains a trifluoroethyl group and a hydroxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis of Derivatives
The synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives has been explored due to the potential of pyrrolidin-2-ones as a base for new medicinal molecules with improved biological activity. This research demonstrates the flexibility of pyrrolidin-2-ones in introducing various substituents into their nucleus, which is crucial for the development of new compounds with specific biological activities (Rubtsova et al., 2020).
Magnetic and Optical Properties
Pyrrolidin-2-ones have also found applications in the development of new materials with unique properties. For instance, nonanuclear lanthanide clusters incorporating pyridine derivatives have displayed dual physical properties, including magnetic and photoluminescence capabilities. This highlights the compound's potential in materials science, particularly in developing new optical and magnetic materials (Alexandropoulos et al., 2011).
Molecular Structure Analysis
The structural analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one showcases the compound's structural conformation and its implications for intermolecular interactions. This kind of study aids in understanding the molecular basis of the compound's reactivity and potential interactions in biological systems or material matrices (Mohammat et al., 2008).
Coordination Chemistry
Pyrrolidin-2-one derivatives have been studied for their coordination chemistry, exemplified by complexes involving aluminum, gallium, and indium. These studies are foundational for developing new coordination compounds with potential applications in catalysis, optical materials, and medicinal chemistry (Zhang et al., 1991).
Experimental and Computational Studies
Experimental and computational studies on radicals and cations related to pyrrolidin-2-ones provide insight into the compound's reactivity and stability. Such research is crucial for designing new molecules with desired reactivity and stability profiles, beneficial in various chemical synthesis and pharmaceutical applications (Wolken & Tureček, 1999).
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-ones, a class of compounds to which this molecule belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves a series of chemical reactions. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
The compound is involved in a series of chemical reactions, which suggests that it may interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 18313 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Given its involvement in a series of chemical reactions, it is likely that the compound has significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-2-1-4(11)5(10)12/h4,11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUJHPARFSMYDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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